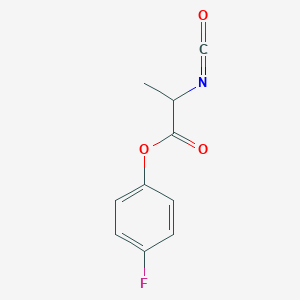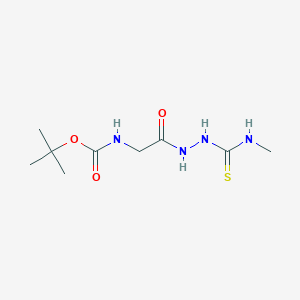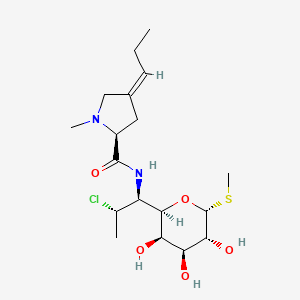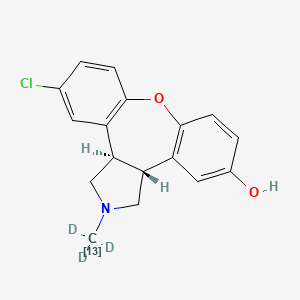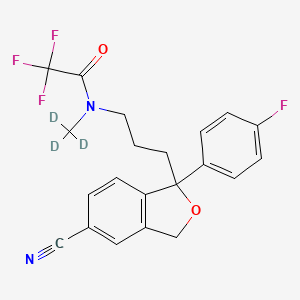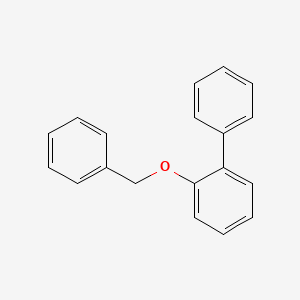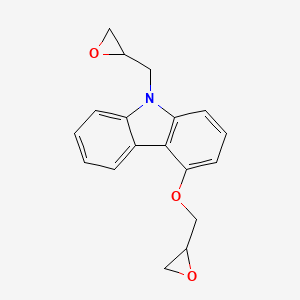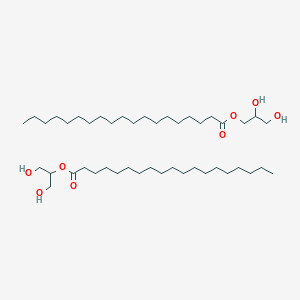
Monononadecanoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monononadecanoin, also known as glyceryl monononadecanoate, is a monoacylglycerol compound with the molecular formula C22H44O4 and a molecular weight of 372.58 g/mol . It is a monoester formed from nonadecanoic acid and glycerol. This compound is primarily used as an analytical standard in various scientific applications .
Méthodes De Préparation
Monononadecanoin can be synthesized through the esterification of nonadecanoic acid with glycerol. The reaction typically involves heating nonadecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid, to form the monoester . The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Monononadecanoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid and glycerol.
Reduction: Reduction reactions can convert it back to its constituent alcohols and acids.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Monononadecanoin is widely used in scientific research due to its role as an analytical standard. It is used for the separation and isolation of neutral lipids from lipid mixtures into individual classes using bonded phase columns . This compound is essential in laboratories conducting food and environmental analysis to ensure compliance with regulatory limits . It is also used in the calibration and validation of analytical methods, particularly in the analysis of pesticide residues, veterinary products, and their metabolites .
Mécanisme D'action
The mechanism of action of monononadecanoin involves its interaction with lipid molecules. As a monoacylglycerol, it can integrate into lipid bilayers and affect the physical properties of membranes . This integration can influence membrane fluidity and permeability, impacting various cellular processes . The molecular targets and pathways involved include interactions with lipid transport proteins and enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Monononadecanoin is similar to other monoacylglycerols, such as monostearin (glyceryl monostearate) and monopalmitin (glyceryl monopalmitate) . These compounds share similar structures, with the primary difference being the length of the fatty acid chain. This compound has a longer fatty acid chain compared to monostearin and monopalmitin, which affects its physical properties and applications . The uniqueness of this compound lies in its specific fatty acid composition, which can influence its behavior in lipid mixtures and its suitability for certain analytical applications .
Propriétés
Formule moléculaire |
C44H88O8 |
|---|---|
Poids moléculaire |
745.2 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl nonadecanoate;2,3-dihydroxypropyl nonadecanoate |
InChI |
InChI=1S/2C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h2*21,23-24H,2-20H2,1H3 |
Clé InChI |
SNBRFGSCPLJOMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


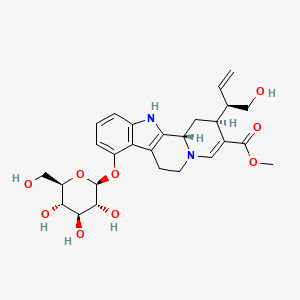
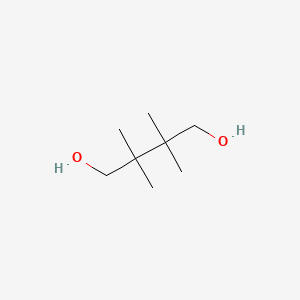
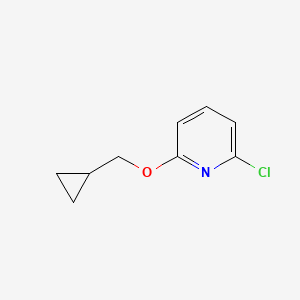

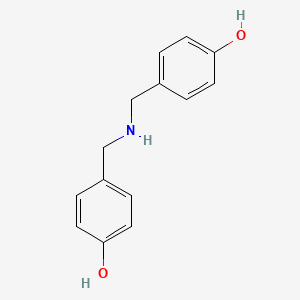
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
